molecular formula C13H17NO3 B8693654 Tert-butyl (2-oxoethyl)phenylcarbamate CAS No. 141222-95-9

Tert-butyl (2-oxoethyl)phenylcarbamate

Cat. No.: B8693654
CAS No.: 141222-95-9
M. Wt: 235.28 g/mol
InChI Key: WFDSOPIDPCMTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2-oxoethyl)phenylcarbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

141222-95-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl N-(2-oxoethyl)-N-phenylcarbamate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

WFDSOPIDPCMTCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of oxalyl chloride (0.37 mL) in THF (5.0 mL) was cooled to −78° C., and DMSO (0.39 mL) and THF (2.0 mL) were slowly added dropwise. The reaction mixture was stirred for 5 min, and a solution of the compound (0.50 g) obtained in step 1 in THF (3.0 mL) was added dropwise. The reaction mixture was stirred at −78° C. to −20° C. for 1 hr, and triethylamine (2.0 mL) was added. The reaction mixture was stirred at room temperature for 30 min, poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous ammonium chloride solution and saturated brine, dried and concentrated under reduced pressure. The residue was separated and purified by silica gel column chromatography (solvent gradient; 5→15% ethyl acetate/hexane) to give the title compound (0.38 g, 77%) as a colorless oil.
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0.37 mL
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5 mL
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0.39 mL
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2 mL
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0.5 g
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3 mL
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2 mL
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Yield
77%

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